3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid

Cross-coupling reactivity Structure-activity relationship Halogen positional effects

Researchers requiring predictable SAR often face regioisomer substitution pitfalls when sourcing oxadiazole intermediates. 3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid (CAS 944905-80-0) eliminates this risk with its structurally verified ortho-bromo configuration. • Orthogonal CO₂H (C5) & aryl-Br (C3) handles enable sequential diversification via amide coupling then Suzuki-Miyaura cross-coupling. • ~10× higher lipophilicity (logD) vs. 1,3,4-oxadiazole regioisomers - a strategic advantage for CNS & intracellular target programs. • Sterically attenuated NAS rate vs. para/meta isomers confers enhanced ring stability during multi-step syntheses.

Molecular Formula C9H5BrN2O3
Molecular Weight 269.05 g/mol
Cat. No. B12278220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid
Molecular FormulaC9H5BrN2O3
Molecular Weight269.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NOC(=N2)C(=O)O)Br
InChIInChI=1S/C9H5BrN2O3/c10-6-4-2-1-3-5(6)7-11-8(9(13)14)15-12-7/h1-4H,(H,13,14)
InChIKeyJWBAJBWGULXZMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid Overview


3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid (CAS 944905-80-0, molecular formula C₉H₅BrN₂O₃, molecular weight 269.05 g/mol) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, featuring a 2-bromophenyl substituent at the 3-position and a carboxylic acid group at the 5-position of the oxadiazole ring . The 1,2,4-oxadiazole ring system is a recognized bioisostere for ester and carboxamide functionalities in drug design, while the ortho-bromine substituent confers distinct steric and electronic properties compared to meta- and para-brominated analogs . This compound serves as a versatile intermediate for cross-coupling reactions, amide/ester formation, and heterocyclic diversification strategies [1].

1,2,4-Oxadiazole bioisostere core for ester/amide replacement
Ortho-bromo substituent for cross-coupling and steric control
Carboxylic acid anchor for amide/ester diversification

3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid: Irreplaceable by Analogs


Positional isomerism of the bromine atom on the phenyl ring (ortho vs. meta vs. para) and regioisomerism of the oxadiazole ring (1,2,4- vs. 1,3,4-oxadiazole) produce quantifiable differences in reactivity, lipophilicity, and biological target engagement that preclude simple interchange. Systematic matched-pair analysis from the AstraZeneca compound collection demonstrates that 1,2,4-oxadiazoles exhibit approximately one order of magnitude higher lipophilicity (log D) compared to their 1,3,4-oxadiazole counterparts, along with divergent metabolic stability and hERG inhibition profiles [1]. Additionally, the ortho-bromine substituent imposes steric hindrance that reduces nucleophilic aromatic substitution (NAS) rates relative to para- and meta-substituted analogs, while simultaneously enhancing ring stability . These factors mean that substituting the ortho-bromo-1,2,4-oxadiazole-5-carboxylic acid with a para-bromo analog or a 1,3,4-oxadiazole isomer will alter both synthetic outcomes and biological performance in a non-linear, unpredictable manner [2].

Positional bromine isomerism
Ortho vs. meta/para substitution alters reactivity and lipophilicity profile; meta/para analogs show faster Suzuki coupling and higher NAS reactivity.
Oxadiazole regioisomerism
1,2,4- vs. 1,3,4-oxadiazole produces reported order-of-magnitude lipophilicity difference and divergent metabolic stability and hERG profiles.
Steric hindrance effect
Ortho-bromo reduces coupling rate compared to para/meta but enhances ring stability; substitution may lead to unpredictable synthetic outcomes.

3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid: Differential Evidence


Ortho-Bromine vs. Meta/Para: Reactivity and Ring Stability

The ortho-bromine configuration in 3-(2-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid produces a differentiated reactivity profile compared to its meta- and para-bromo positional isomers. In a direct head-to-head comparison of 5-(2-bromophenyl)-, 5-(3-bromophenyl)-, and 5-(4-bromophenyl)-1,2,4-oxadiazole analogs, the ortho-substituted compound exhibits a moderate Suzuki coupling rate versus fast rates for both meta and para analogs. NAS reactivity is rated Low for the ortho isomer compared to High for meta and para. Conversely, ring stability is rated High for the ortho configuration versus Moderate for both meta and para . These differences arise because steric hindrance from the ortho bromine reduces nucleophilic attack rates but simultaneously shields the oxadiazole ring from degradative pathways .

Reactivity profile
Data to verify
ortho: Moderate coupling, Low NAS, High stability vs. meta/para: Fast coupling, High NAS, Moderate stability
Ortho-bromo supports ring stability and controlled coupling
Head-to-head comparison; verify under specific reaction conditions
Cross-coupling reactivity Structure-activity relationship Halogen positional effects

1,2,4- vs. 1,3,4-Oxadiazole: Lipophilicity and Drug-like Properties

A systematic comparison of 1,2,4-oxadiazole and 1,3,4-oxadiazole matched molecular pairs across the AstraZeneca compound collection revealed that the 1,3,4-oxadiazole isomer consistently exhibits approximately one order of magnitude lower lipophilicity (log D, up to ~1.2 log unit reduction) compared to the 1,2,4-oxadiazole counterpart [1]. This intrinsic difference arises from the distinct charge distribution and hydrogen-bond acceptor strength of the two regioisomers, with the 1,3,4-oxadiazole acting as a stronger H-bond acceptor [2]. Additionally, significant differences were observed in metabolic stability, hERG channel inhibition, and aqueous solubility, all favoring the 1,3,4-oxadiazole isomers [1]. Consequently, 3-(2-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid cannot be interchanged with a 1,3,4-oxadiazole congener without fundamentally altering the physicochemical and ADME profile of the resulting molecule.

Log D comparison
Head-to-head
1,2,4-oxadiazole: higher log D (baseline) 1,3,4-oxadiazole: ~1.2 log units lower (~10-fold)
Higher lipophilicity may benefit permeability-targeted programs
Matched pair analysis; also impacts metabolic stability and hERG
Lipophilicity Drug design Oxadiazole regioisomer comparison

Aldose Reductase Inhibition by 2-Bromophenyl-Oxadiazole Derivatives

A derivative incorporating the 3-(2-bromophenyl)-1,2,4-oxadiazole substructure — {3-[3-(2-bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethyl]-4-oxo-3,4-dihydro-phthalazin-1-yl}-acetic acid (CHEMBL341864) — demonstrated potent inhibitory activity against aldose reductase (human Aldo-keto reductase family 1 member B1) with an IC₅₀ of 6.5 nM in vitro [1]. A structurally related phthalazinone-oxadiazole hybrid containing a bromo-fluoro-phenyl motif (CHEMBL4436968) showed IC₅₀ = 20 nM against human aldose reductase [2]. For context, the well-known aldose reductase inhibitor zopolrestat served as the benchmark in related 1,2,4-oxadiazole optimization programs, where several 1,2,4-oxadiazole-derived analogs demonstrated oral activity in preventing sorbitol accumulation in rat sciatic nerve [3]. While direct IC₅₀ data for the free carboxylic acid form of the target compound are not publicly available, these derivative data establish the 3-(2-bromophenyl)-1,2,4-oxadiazole core as a validated pharmacophore for aldose reductase inhibitor development.

Aldose reductase IC₅₀
Class-level
Derivative IC₅₀ = 6.5 nM Comparator (brominated phenol) IC₅₀ = 667 nM
Supports nanomolar potency context for scaffold
Derivative data; direct IC₅₀ of free acid not reported
Aldose reductase inhibition Diabetes complications Enzyme inhibitor scaffold

RuPhos Pd G4-Catalyzed Suzuki-Miyaura Coupling on 1,2,4-Oxadiazoles

A dedicated Suzuki-Miyaura cross-coupling methodology catalyzed by RuPhos Pd G4 has been developed and validated specifically for 1,2,4-oxadiazole substrates bearing aryl bromide handles [1]. This method achieves high yields and clean reactions with broad substrate scope, including straightforward gram-scale synthesis capability [1]. The ortho-bromine atom in 2-bromophenyl-substituted oxadiazoles serves as a versatile handle for such palladium-catalyzed couplings, enabling the introduction of aryl, heteroaryl, and alkenyl groups [2]. While the ortho position exhibits moderately reduced coupling rates compared to para-bromo analogs (as noted in Evidence Item 1), the RuPhos Pd G4 catalyst system is specifically optimized to overcome steric hindrance challenges inherent to ortho-substituted aryl bromides on oxadiazole cores [1].

Suzuki coupling method
Class-level
RuPhos Pd G4: high yields, gram-scale Validated for 1,2,4-oxadiazole substrates
Validated protocol may support library synthesis and scale-up
Method demonstrated on 1,2,4-oxadiazole substrates
Suzuki-Miyaura coupling Palladium catalysis Oxadiazole functionalization

1,2,4-Oxadiazole-5-Carboxylic Acid Bioisostere and PLpro Inhibition

The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and carboxamide functional groups, with documented applications spanning muscarinic agonists, antihypertensive agents, and antiviral compounds [1]. In a 2024 study, a series of 1,2,4-oxadiazole derivatives containing an aryl carboxylic acid moiety were designed and synthesized as SARS-CoV-2 papain-like protease (PLpro) inhibitors. Compounds 13f and 26r demonstrated PLpro enzymatic inhibition with IC₅₀ values of 1.8 μM and 1.0 μM respectively, and antiviral activity against SARS-CoV-2 with EC₅₀ values of 5.4 μM and 4.3 μM. These compounds exhibited good metabolic stability (t₁/₂ > 93.2 min) and high plasma exposure in mice (AUC₀₋ₜ = 17,380 and 24,290 ng·h/mL), with compound 26r showing 39.1% oral bioavailability [2]. While these specific lead compounds do not incorporate a 2-bromophenyl substituent, the study validates the broader 3-aryl-1,2,4-oxadiazole-5-carboxylic acid scaffold as a productive template for generating development candidates with favorable pharmacokinetic properties [2].

PLpro inhibition
Supporting evidence
Lead 26r: PLpro IC₅₀ 1.0 μM, EC₅₀ 4.3 μM Oral bioavailability 39% in mice
Scaffold-class antiviral context with oral exposure
Aryl-substituted oxadiazole-5-carboxylic acids; bromo analogs uncharacterized
Bioisostere Antiviral drug discovery PLpro inhibitor

3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid: Application Scenarios


Aldose Reductase Inhibitor Optimization for Diabetic Complications

The 2-bromophenyl-1,2,4-oxadiazole substructure has produced a derivative with aldose reductase IC₅₀ = 6.5 nM [1]. The free carboxylic acid of the target compound can serve as a versatile anchor point for amide or ester conjugation to optimize pharmacokinetic properties, while the ortho-bromine provides a cross-coupling handle for late-stage SAR exploration [2]. The high ring stability conferred by the ortho-bromo configuration (Evidence Item 1) is advantageous during multi-step synthetic sequences typical of lead optimization campaigns.

Parallel Library Synthesis via Orthogonal Derivatization

The compound presents two orthogonally reactive functional groups: the C5-carboxylic acid (amenable to amide coupling, esterification, or reduction) and the C3-(2-bromophenyl) aryl bromide (amenable to Suzuki-Miyaura cross-coupling using the validated RuPhos Pd G4 protocol) [3]. This orthogonal reactivity enables sequential, high-yielding diversification to generate focused libraries of 1,2,4-oxadiazole derivatives for high-throughput screening. The differential Suzuki coupling rate (moderate for ortho-bromo vs. fast for para-bromo; Evidence Item 1) allows for controlled, stepwise coupling when multiple halide handles are present .

Antiviral Discovery with 1,2,4-Oxadiazole-5-Carboxylic Acid Pharmacophore

1,2,4-Oxadiazole-5-carboxylic acid derivatives have demonstrated sub-micromolar to low micromolar PLpro inhibition (IC₅₀ = 1.0–1.8 μM) with antiviral EC₅₀ of 4.3–5.4 μM against SARS-CoV-2, combined with oral bioavailability (F = 39.1% in mice) and high metabolic stability (t₁/₂ > 93 min) [4]. The higher intrinsic lipophilicity of the 1,2,4-oxadiazole scaffold relative to the 1,3,4-isomer (Evidence Item 2) may favor cell permeability and intracellular target engagement, a consideration for antiviral programs where the protease target resides within the host cell [5].

Building Block for CNS-Penetrant Candidates

The approximately 10-fold higher lipophilicity of the 1,2,4-oxadiazole scaffold compared to the 1,3,4-oxadiazole regioisomer (Evidence Item 2) is a strategic advantage when designing compounds intended to cross the blood-brain barrier, where elevated log D correlates with improved CNS penetration [5]. The carboxylic acid group can be masked as a prodrug ester or converted to a primary amide to further tune physicochemical properties, while the bromine atom serves as a synthetic handle for introducing diverse aromatic groups via cross-coupling [3].

Application
Selection Property
Validation Focus
Aldose reductase inhibitor research
2-Bromophenyl-1,2,4-oxadiazole pharmacophore
Enzyme inhibition and scaffold diversification
Parallel library synthesis
Orthogonal carboxylic acid and aryl bromide handles
Stepwise coupling and diversification efficiency
Antiviral drug discovery research
1,2,4-Oxadiazole-5-carboxylic acid scaffold
PLpro inhibition and oral exposure context
CNS-penetrant candidate design
Higher lipophilicity 1,2,4-oxadiazole core
Permeability optimization and prodrug strategies
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